2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopenta[b]thiophene core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: Formation of the cyclopenta[b]thiophene ring through cyclization of appropriate precursors.
Amidation reactions: Introduction of the benzamido group via amidation reactions.
Sulfamoylation: Incorporation of the bis(2-methylpropyl)sulfamoyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfamoyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide .
- **2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide.
Uniqueness
2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its bis(2-methylpropyl)sulfamoyl group, in particular, may contribute to its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H33N3O4S2 |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H33N3O4S2/c1-15(2)13-27(14-16(3)4)33(30,31)18-11-9-17(10-12-18)22(28)26-24-21(23(29)25-5)19-7-6-8-20(19)32-24/h9-12,15-16H,6-8,13-14H2,1-5H3,(H,25,29)(H,26,28) |
InChI Key |
WYLAYZJSXDOMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Origin of Product |
United States |
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